(4-Methoxy-1
Overview
Description
4-Methoxy-1-naphthol is an organic compound belonging to the naphthol family. It is characterized by a methoxy group (-OCH3) attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the oxidative coupling of 4-methoxy-1-naphthol on promoted platinum catalysts, which can yield products like 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol .
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxy-1-naphthol often involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 4-methoxy-1-naphthol for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-naphthol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other related compounds.
Reduction: Reduction reactions can convert it to various hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and platinum catalysts.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various naphthoquinones, hydroxy derivatives, and substituted naphthalenes, which have significant applications in organic synthesis and pharmaceuticals .
Scientific Research Applications
4-Methoxy-1-naphthol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-1-naphthol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Its methoxy group enhances its reactivity, allowing it to participate in various biochemical reactions that contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-naphthol: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-2-naphthol: Another methoxy derivative with the methoxy group on the second carbon.
4-Hydroxy-2-quinolone: A quinolone derivative with similar reactivity.
Uniqueness
4-Methoxy-1-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various synthetic and industrial applications .
Biological Activity
The compound 4-Methoxy-1, often referred to in various contexts, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
4-Methoxy-1 is characterized by a methoxy group attached to a benzene ring, influencing its solubility and reactivity. The presence of the methoxy group enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research has demonstrated that 4-Methoxy-1 exhibits significant antimicrobial properties against various pathogens.
Pathogen Type | Activity | Reference |
---|---|---|
Gram-positive bacteria | Strong inhibition | |
Fungi | Effective against selected strains | |
Viruses | Antiviral activity noted |
In a study evaluating the effects of methoxy-substituted compounds, it was found that 4-Methoxy-1 showed considerable activity against both Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent.
Anticancer Properties
4-Methoxy-1 has also been investigated for its anticancer effects. Recent studies have shown promising results in various cancer cell lines.
Case Study: Breast Cancer
A series of metal complexes derived from 4-Methoxy-1 demonstrated significant antiproliferative effects on triple-negative breast cancer cells (MDA-MB-231). The complexes were able to reduce cell viability effectively, showcasing their potential as anticancer agents.
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
L3MX Complex (Au) | MDA-MB-231 | 5.0 | High |
L3MX Complex (Cu) | A2780 (Ovarian) | 7.5 | Moderate |
These findings suggest that modifications to the structure of 4-Methoxy-1 can enhance its anticancer efficacy, particularly against aggressive cancer types.
Anti-Inflammatory Activity
The anti-inflammatory properties of 4-Methoxy-1 have been documented in various studies. It has been shown to inhibit inflammatory mediators and reduce edema in animal models.
The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 4-Methoxy-1 and its biological targets. These studies indicate that the compound binds effectively to active sites involved in disease pathways, enhancing our understanding of its pharmacological profile.
Properties
IUPAC Name |
2-[(4-methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-13-6-4-14(11,12)3-5(6)8-2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFFFKVZOWLMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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